boesenbergin A

Description

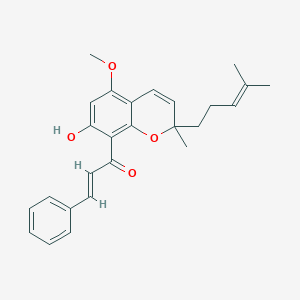

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O4 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

(E)-1-[7-hydroxy-5-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-8-yl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C26H28O4/c1-18(2)9-8-15-26(3)16-14-20-23(29-4)17-22(28)24(25(20)30-26)21(27)13-12-19-10-6-5-7-11-19/h5-7,9-14,16-17,28H,8,15H2,1-4H3/b13-12+ |

InChI Key |

CTWSWRSNFKNYMF-OUKQBFOZSA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)C=CC3=CC=CC=C3)O)OC)C)C |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)/C=C/C3=CC=CC=C3)O)OC)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C=C(C(=C2O1)C(=O)C=CC3=CC=CC=C3)O)OC)C)C |

Synonyms |

boesenbergin A |

Origin of Product |

United States |

Biological Activities of Boesenbergin a

Anticancer Activity

Boesenbergin A has shown notable cytotoxic effects against various cancer cell lines. Research has demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms.

Human Non-Small Cell Lung Cancer (A549): Studies have shown that this compound induces apoptosis in A549 cells. waocp.orgfao.org It has been found to have an IC50 value of 20.22 ± 3.15 µg/mL against this cell line. nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov The mechanism involves mitochondrial dysregulation and the release of cytochrome c. fao.org

Prostate Cancer (PC3): this compound exhibited significant anti-tumor activity against PC3 cells, with an IC50 value of 10.69 ± 2.64 µg/mL. nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov

Human Hepatocellular Carcinoma (HepG2): The compound has an IC50 of 20.31 ± 1.34 µg/mL against HepG2 cells. nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov Research indicates it can induce a G0/G1 cell cycle arrest and apoptosis in these cells. lifesciencesite.com

Colon Adenocarcinoma (HT-29): The IC50 value for HT-29 cells was reported to be 94.10 ± 1.19 µg/mL. nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov

Human T4-Lymphoblastoid (CEMss): this compound has been shown to induce selective cytotoxicity and apoptosis in CEMss cells through the mitochondrial pathway, activation of caspase 3, and G2/M phase cell cycle arrest. springermedizin.de

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 20.22 ± 3.15 nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov |

| PC3 | Prostate Cancer | 10.69 ± 2.64 nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov |

| HepG2 | Human Hepatocellular Carcinoma | 20.31 ± 1.34 nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov |

| HT-29 | Colon Adenocarcinoma | 94.10 ± 1.19 nih.govscielo.brbjournal.orgresearchgate.netscite.ainih.gov |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the production of inflammatory mediators. For instance, in murine macrophage cells (RAW 264.7), this compound significantly reduced the production of nitric oxide (NO), a key inflammatory molecule, in a concentration-dependent manner. nih.gov This effect was observed at concentrations of 12.5 to 50 µg/mL without causing significant cytotoxicity to the cells. nih.govscite.ai Further research in animal models has shown its potential in ameliorating ethanol-induced gastric ulcers by reducing inflammation. nih.govresearchgate.net This was associated with a decrease in pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Antimicrobial Activity

The antimicrobial potential of this compound is an area of active research. While many studies have focused on the extracts of Boesenbergia rotunda, which contain this compound, these extracts have shown activity against various bacteria. psu.ac.thresearchgate.net The plant is traditionally used to treat infections, suggesting that its constituent compounds, including this compound, may contribute to these effects. nih.gov

Antioxidant Activity

This compound exhibits considerable antioxidant activity. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the total antioxidant potential, has been used to evaluate its effects. nih.gov In one study, this compound at a concentration of 20 µg/mL was found to be equivalent to a Trolox concentration of 11.91 ± 0.23 µM. nih.govscielo.brbjournal.orgresearchgate.netnih.gov This antioxidant capacity is thought to be due to the presence of a free aromatic hydroxyl group in its structure. nih.gov Research in animal models has also suggested that this compound's protective effects in ethanol-induced gastric ulcers are partly due to its ability to modulate oxidative stress. nih.govfrontiersin.org

Neuroprotective Effects

Some studies on the extracts of Boesenbergia rotunda and its isolated compounds suggest potential neuroprotective effects. springermedizin.denih.gov For example, certain compounds from the plant have shown inhibitory activity against lipid peroxidation and neuroprotective effects against L-Glutamate toxicity in mouse brain cells. researchgate.net While direct evidence for this compound's neuroprotective activity is still emerging, the known effects of related chalcones and extracts point towards a promising area for future investigation.

Synthetic Chemistry Approaches to Boesenbergin a and Its Analogues

Chemical Synthesis Pathways and Methodologies

The construction of the boesenbergin A molecule is primarily centered around two key chemical transformations: the formation of the benzopyran ring and the subsequent Claisen-Schmidt condensation to build the chalcone (B49325) backbone.

The first simple synthesis of (±)-boesenbergin A was reported in 1982 alongside its initial isolation and structural determination. researchgate.netnih.govscielo.br Since then, more streamlined and efficient total synthesis routes have been developed.

A notable and concise total synthesis was developed by Lee et al., providing an efficient pathway to this compound and several other related pyranochalcone natural products. rsc.orgthieme-connect.comthieme-connect.com This strategy employs an ethylenediamine (B42938) diacetate (EDDA) catalyzed reaction and a base-catalyzed aldol (B89426) reaction as its key steps. thieme-connect.com

The synthesis commences with the commercially available phloroglucinol (B13840) derivative, 2,6-dihydroxy-4-methoxyacetophenone. thieme-connect.comgoogle.com

Benzopyran Ring Formation : The first key step is the construction of the dimethylchromene ring. This is achieved by reacting 2,6-dihydroxy-4-methoxyacetophenone with citral (B94496) in the presence of 10 mol% of ethylenediamine diacetate (EDDA) as a catalyst. thieme-connect.comgoogle.com The reaction is refluxed in a xylene solvent for 10 hours to produce the crucial benzopyran intermediate, 1-[7-hydroxy-5-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-1-benzopyran-8-yl]ethan-1-one, in an 89% yield. google.comresearchgate.net

Aldol Condensation : The final step is a base-catalyzed Claisen-Schmidt (aldol) condensation. The synthesized benzopyran intermediate is reacted with benzaldehyde (B42025) in an ethanol (B145695) solution of potassium hydroxide. thieme-connect.comgoogle.com This reaction connects the phenylprop-2-en-1-one chain to the chromene ring system, yielding this compound in an excellent 96% yield. thieme-connect.comgoogle.com

Retrosynthetic Analysis of this compound

Ar represents the benzopyran moiety and Ar' represents the substituted benzene (B151609) ring of the intermediate.

The synthetic methodologies developed for this compound are also applicable to the creation of its derivatives and analogues. For instance, boesenbergin B, a structural isomer of this compound, was synthesized using a nearly identical strategy. thieme-connect.com The synthesis starts with a different phloroglucinol isomer, 2,4-dihydroxy-6-methoxyacetophenone, which leads to the corresponding isomeric benzopyran intermediate. thieme-connect.com A subsequent aldol condensation affords boesenbergin B in a 91% yield. thieme-connect.com

Furthermore, the synthesis of various other chromenochalcones has been reported, highlighting the versatility of these synthetic routes. nih.gov By modifying the starting acetophenone (B1666503) and aldehyde components, a library of this compound analogues can be generated. For example, the synthesis of (±)-malaysianone A was achieved through a multi-step process that also involves the formation of a chalcone intermediate via a Claisen-Schmidt condensation. rhhz.net Research into alkylated amine-containing chromenochalcones has shown that modifications to the aromatic rings can significantly enhance biological activity, demonstrating the importance of synthesizing such analogues. nih.gov

Total Synthesis Strategies of this compound

Structural Elucidation for Synthetic Confirmation using Advanced Spectroscopic Techniques

Confirmation of the successful synthesis of this compound relies on the comprehensive analysis of its structure using a suite of advanced spectroscopic techniques. The data obtained for the synthetic compound must match the data reported for the natural product isolated from sources like Boesenbergia rotunda. researchgate.netthieme-connect.comgoogle.com The primary methods used for this structural verification include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. upm.edu.myresearchgate.netump.edu.my

Infrared (IR) Spectroscopy : The IR spectrum of this compound reveals key functional groups. A characteristic feature is a sharp singlet observed around 14.23 ppm in the ¹H NMR spectrum, which is indicative of a strongly hydrogen-bonded hydroxyl group. upm.edu.my

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound, ensuring it corresponds to the molecular formula of this compound, C₂₆H₂₈O₄. researchgate.net

¹H and ¹³C NMR Spectroscopy : One-dimensional NMR provides the fundamental carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, specific signals confirm its structure. For example, an AB system of doublets at approximately δ 7.78 and 8.18 ppm (with a coupling constant J ≈ 15.6 Hz) is characteristic of the trans-vinylic protons (H-α and H-β) of the chalcone moiety. upm.edu.my Multiplets between δ 7.37 and 7.60 ppm correspond to the protons on the monosubstituted benzene ring. upm.edu.my The chromene ring is confirmed by another AB pattern of doublets around δ 5.42 and 6.62 ppm (J ≈ 10.1 Hz). upm.edu.my

2D NMR Spectroscopy : Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. nih.govupm.edu.myresearchgate.net For instance, HMBC spectra establish long-range correlations between protons and carbons, confirming how the different fragments of the molecule, like the phenyl group and the chromene ring, are linked together through the enone bridge. upm.edu.my

The collective data from these spectroscopic methods provides definitive proof of the structure of the synthesized this compound. researchgate.netupm.edu.my

| Spectroscopic Technique | Observed Feature | Structural Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Sharp singlet at δ ~14.23 ppm | Strongly hydrogen-bonded hydroxyl group (-OH) | upm.edu.my |

| ¹H NMR | AB system of doublets at δ ~7.78 and ~8.18 ppm (J ≈ 15.6 Hz) | (E)-vinylic protons of the chalcone α,β-unsaturated system | upm.edu.my |

| ¹H NMR | AB pattern of doublets at δ ~5.42 and ~6.62 ppm (J ≈ 10.1 Hz) | Vicinal protons on the chromene ring (H-3', H-4') | upm.edu.my |

| ¹H NMR | Multiplets at δ ~7.37 and ~7.60 ppm | Protons on the monosubstituted benzene ring | upm.edu.my |

| ¹³C NMR | Signal at δ ~192 ppm | Carbonyl carbon (C=O) of the chalcone | researchgate.net |

| 2D NMR (COSY, HMBC) | Various cross-peaks | Confirms proton-proton and proton-carbon connectivities throughout the entire molecule | nih.govupm.edu.myresearchgate.net |

Chemoenzymatic Synthesis Research for this compound Scaffolds

Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions, is a powerful strategy in modern organic synthesis. While specific reports on the complete chemoenzymatic synthesis of this compound are not prevalent in the literature, research on related flavonoids and chalcones highlights the potential of this approach.

Enzymes, particularly lipases, are often used for regioselective reactions such as acylation, which can be difficult to achieve with conventional chemical methods. acs.org For instance, studies have demonstrated the successful enzymatic acylation of various flavonoids, where lipases catalyze the addition of acyl groups to specific hydroxyl positions on the flavonoid scaffold. acs.org This regioselectivity is crucial for creating specific derivatives with potentially enhanced properties.

Furthermore, chemoenzymatic methods have been developed for the synthesis of other related natural product scaffolds, such as kavalactones. nih.gov These strategies suggest that a future chemoenzymatic approach to this compound or its key intermediates is feasible. Such a route could potentially involve an enzymatic resolution or a regioselective transformation to afford enantiomerically pure or specifically functionalized this compound scaffolds, opening new avenues for the development of novel analogues.

Elucidation of this compound Biosynthetic Pathways in Boesenbergia Species

The formation of this compound is a multi-step enzymatic process that begins with primary metabolites and proceeds through complex, interconnected pathways. Like other flavonoids, its core structure is derived from the phenylpropanoid and flavonoid biosynthetic pathways. nih.govwikipedia.org

The journey to this compound begins with the aromatic amino acid phenylalanine, a product of the shikimic acid pathway. nih.gov This primary precursor enters the general phenylpropanoid pathway, which serves as a metabolic gateway for the synthesis of thousands of plant secondary metabolites. nih.gov Through a series of enzymatic reactions, phenylalanine is converted into key intermediates.

The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. biorxiv.org The subsequent activation of p-coumaric acid with coenzyme A results in the formation of p-coumaroyl-CoA. nih.govbiorxiv.org This activated molecule represents a critical branch point, where it can be directed towards various classes of compounds, including flavonoids. mdpi.com Within the flavonoid pathway, p-coumaroyl-CoA serves as a starter molecule, which is condensed with three molecules of malonyl-CoA to create the characteristic C6-C3-C6 backbone of chalcones. nih.govuniversiteitleiden.nl This foundational reaction yields a chalcone scaffold, such as naringenin (B18129) chalcone, which is the direct precursor to a wide array of flavonoids. biorxiv.orgmdpi.com

Table 1: Key Intermediates in the Biosynthesis of this compound

| Intermediate | Preceding Compound | Pathway | Reference |

|---|---|---|---|

| Phenylalanine | Shikimic Acid Pathway Products | Phenylpropanoid Pathway | nih.gov |

| Cinnamic Acid | Phenylalanine | Phenylpropanoid Pathway | biorxiv.org |

| p-Coumaric Acid | Cinnamic Acid | Phenylpropanoid Pathway | biorxiv.org |

| p-Coumaroyl-CoA | p-Coumaric Acid | Phenylpropanoid Pathway | nih.govbiorxiv.org |

| Naringenin Chalcone | p-Coumaroyl-CoA & Malonyl-CoA | Flavonoid Pathway | biorxiv.orgmdpi.com |

The conversion of pathway intermediates is catalyzed by specific enzymes, whose corresponding genes have been a major focus of research. The expression levels of these genes often correlate with the production of target compounds.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. biorxiv.org Studies on Boesenbergia rotunda cell cultures have shown that the PAL gene is up-regulated following treatment with phenylalanine, indicating its crucial role in initiating the biosynthetic cascade. nih.govresearchgate.net

4-Coumarate:CoA Ligase (4CL): 4CL is responsible for activating p-coumaric acid into p-coumaroyl-CoA, preparing it for entry into the flavonoid pathway. biorxiv.orgscienceopen.com Similar to PAL, the gene encoding 4CL shows increased expression after the addition of phenylalanine to cell cultures. nih.govresearchgate.net

Chalcone Synthase (CHS): As the gateway enzyme to the flavonoid pathway, CHS is of paramount importance. nih.gov It performs the condensation reaction between p-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. universiteitleiden.nl Gene expression analyses in B. rotunda have identified up-regulated CHS transcripts in response to precursor feeding and have noted that its expression is particularly high in specific tissue cultures, such as watery callus. nih.govbiorxiv.orgmdpi.com

Prenyltransferase (PT): The structure of this compound features a prenyl group, which necessitates the action of a prenyltransferase. While the specific PT for this compound has not been fully characterized, research on the related chalcone panduratin (B12320070) A suggests that a chalcone-specific prenyltransferase is involved. biotech-asia.org This class of enzymes is responsible for attaching prenyl moieties to the flavonoid skeleton, a key step in creating the unique structure of this compound.

O-methyltransferase (OMT): The presence of a methoxy (B1213986) group on the this compound molecule points to the involvement of an O-methyltransferase. This enzyme transfers a methyl group, typically from S-adenosyl methionine, to a hydroxyl group on the chalcone ring. scienceopen.com While the specific OMT in this compound synthesis is still under investigation, enzymes like caffeic acid O-methyltransferase (COMT) are known components of the broader phenylpropanoid pathway. biorxiv.org

Phenylpropanoid and Flavonoid Pathway Intermediates

Transcriptomic and Proteomic Analyses in Biosynthesis Research

To gain a deeper understanding of the genetic and protein-level regulation of this compound synthesis, researchers have employed large-scale "omics" technologies. These approaches provide a global view of the molecular activities within B. rotunda cells.

The complete genome of B. rotunda has been assembled, providing a fundamental resource for identifying all potential genes involved in its metabolic pathways. biorxiv.orgmdpi.comnih.gov Building on this, transcriptome analysis (RNA-seq) of different B. rotunda tissues and cell cultures has been performed. nih.govbiorxiv.org These studies have generated comprehensive lists of expressed genes, creating a de novo transcriptome database that serves as a reference for functional gene studies in the Zingiberaceae family. nih.govresearchgate.net By comparing the transcriptomes of cells under different conditions, such as with and without precursor feeding, researchers have identified numerous differentially expressed genes. For instance, Digital Gene Expression (DGE) analysis revealed that thousands of unigenes were regulated in response to phenylalanine treatment, including the up-regulation of key pathway genes like PAL, 4CL, and CHS. nih.gov

Complementing transcriptomics, proteomic analyses have identified proteins that are actively present and potentially involved in the biosynthesis of chalcones. researchgate.net In one study, two-dimensional gel electrophoresis was used to compare the protein profiles of B. rotunda cell cultures before and after treatment with phenylalanine. researchgate.net This led to the identification of 34 proteins whose expression levels changed significantly. researchgate.net These proteins were categorized into several functional groups, with eleven being directly linked to the phenylpropanoid pathway, underscoring their relevance to the biosynthesis of this compound and other cyclohexenyl chalcone derivatives. researchgate.net

**Table 2: Summary of Omics-Based Research in *Boesenbergia rotunda***

| Omics Technology | Key Findings | Relevance to this compound Biosynthesis | Reference |

|---|---|---|---|

| Genomics | Complete genome assembly (2.4 Gb) with 71,072 protein-coding genes identified. | Provides the complete genetic blueprint for identifying all biosynthetic genes. | biorxiv.orgmdpi.comnih.gov |

| Transcriptomics | De novo transcriptome assembly; identification of 167 unigenes in flavonoid/phenylpropanoid pathways; up-regulation of PAL, 4CL, and CHS genes with phenylalanine. | Identifies active genes and their regulation, confirming the roles of key enzymes. | nih.govbiorxiv.orgresearchgate.net |

| Proteomics | Identification of 34 differentially expressed proteins in response to phenylalanine; 11 proteins linked to the phenylpropanoid pathway. | Confirms the presence and regulation of enzymes at the protein level, bridging the gap between gene expression and metabolic function. | researchgate.netresearchgate.net |

Strategies for Enhanced Production via Metabolic Engineering and Cell Culture

The low natural abundance of this compound in rhizomes has driven research into alternative production platforms. nih.gov Plant cell and tissue culture, coupled with metabolic engineering, offers a promising and sustainable strategy to increase the yield of this and other bioactive compounds from B. rotunda. mdpi.comcropj.com

In vitro cultures, including callus and cell suspension cultures, have been successfully established for B. rotunda. cropj.com These cultures have been shown to produce this compound and related flavonoids, confirming their biosynthetic capability. cropj.com Although the yields from initial unoptimized cultures are typically lower than from the parent plant, they provide a controlled system that is independent of climate and soil conditions, and which can be scaled up. cropj.com

Several strategies are being explored to enhance productivity in these culture systems:

Precursor Feeding: Supplying the culture medium with biosynthetic precursors, such as phenylalanine, has been shown to significantly boost the production of downstream flavonoids. nih.gov This strategy works by increasing the substrate pool available to the key enzymes and by simultaneously up-regulating the expression of the genes for these enzymes. nih.govnih.gov

Elicitation: The use of elicitors—molecules that trigger defense responses in plants—is another effective method. Treatment of B. rotunda shoot cultures with methyl jasmonate (MeJA), a common elicitor, resulted in a significant increase in the accumulation of flavonoids and phenolic compounds, as well as enhanced antioxidant activity. tci-thaijo.org Elicitors are thought to work by activating signaling pathways that lead to the induction of secondary metabolite biosynthetic genes. tci-thaijo.org

Metabolic Engineering: With the availability of genomic data and genetic transformation protocols for B. rotunda, direct manipulation of the biosynthetic pathway is now feasible. biorxiv.orgresearchgate.net This could involve overexpressing the genes for rate-limiting enzymes like CHS or a specific prenyltransferase to drive metabolic flux towards this compound. Conversely, it could involve down-regulating genes for competing pathways to prevent the diversion of common precursors. biotech-asia.org The establishment of reproducible in vitro culture and transformation methods is a critical first step for these advanced genetic strategies. mdpi.comcropj.com

Optimization of Culture Conditions: The manipulation of the physical and chemical environment of the cell cultures, such as the type and concentration of plant growth regulators (e.g., auxins like NAA and 2,4-D), can significantly influence cell growth and metabolite production. researchgate.net Optimizing these conditions is essential for achieving high-density cultures and maximizing the yield of target compounds.

Conclusion

Boesenbergin A stands out as a natural product with a remarkable spectrum of biological activities. Its demonstrated anticancer, anti-inflammatory, and antioxidant properties, supported by initial research into its neuroprotective and antimicrobial potential, underscore its importance as a lead compound for drug development. The development of efficient laboratory synthesis methods further enhances the feasibility of producing this compound for more extensive research. Future studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in various disease models.

Pharmacological Research on Boesenbergin A: in Vitro and in Vivo Preclinical Models

Antineoplastic and Cytotoxic Activity Research

Boesenbergin A has demonstrated notable antineoplastic and cytotoxic effects across a range of cancer cell lines. researchgate.netnih.govnih.gov Its efficacy in inhibiting cancer cell growth and inducing cell death has been a primary focus of investigation.

Inhibition of Cellular Proliferation in Cancer Cell Lines (e.g., HepG2, A549, HT-29, CEMss, MCF-7, HeLa)

This compound has been shown to inhibit the proliferation of various human cancer cell lines. nih.govnih.gov Studies have determined its half-maximal inhibitory concentration (IC50) in several cell lines, indicating its potency. For instance, the IC50 value for the human T4-lymphoblastoid cell line (CEMss) was found to be 8.11 ± 0.44 μg/ml. researchgate.net In other cell lines, such as human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa), the IC50 values were 25.43 ± 0.36 μg/ml and 12.21 ± 0.28 μg/ml, respectively. nih.govresearchgate.net

Research has also documented its cytotoxic effects against human hepatocellular carcinoma (HepG2), human non-small cell lung carcinoma (A549), and human colon adenocarcinoma (HT-29) cell lines. nih.govnih.gov The IC50 values for this compound were reported as 20.31 ± 1.34 µg/mL for HepG2, 20.22 ± 3.15 µg/mL for A549, and 94.10 ± 1.19 µg/mL for HT-29. nih.gov Another study highlighted its potent activity against prostate adenocarcinoma (PC3) cells with an IC50 of 10.69 ± 2.64 µg/mL. nih.gov

Interactive Table: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | 20.31 ± 1.34 nih.gov |

| A549 | Human Non-Small Cell Lung Carcinoma | 20.22 ± 3.15 nih.gov |

| HT-29 | Human Colon Adenocarcinoma | 94.10 ± 1.19 nih.gov |

| CEMss | Human T4-Lymphoblastoid | 8.11 ± 0.44 researchgate.net |

| MCF-7 | Human Breast Adenocarcinoma | 25.43 ± 0.36 researchgate.net |

| HeLa | Human Cervical Cancer | 12.21 ± 0.28 researchgate.net |

| PC3 | Human Prostate Adenocarcinoma | 10.69 ± 2.64 nih.gov |

Mechanisms of Apoptosis Induction

The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govlifesciencesite.com Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, have been observed in cancer cells treated with this compound. nih.gov

A key aspect of this compound-induced apoptosis is the dysregulation of the mitochondrial pathway. researchgate.netlifesciencesite.com This involves an increase in the permeability of the mitochondrial membrane. nih.gov The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netlifesciencesite.com This release is a critical step in initiating the apoptotic cascade. nih.gov

Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. nih.govlifesciencesite.com this compound treatment has been shown to significantly increase the activity of caspase-9, which is a key initiator caspase in the mitochondrial (intrinsic) pathway of apoptosis. nih.govlifesciencesite.com The activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3. nih.govlifesciencesite.com The activation of caspase-3 is a crucial step that ultimately leads to the fragmentation of DNA and cell death. nih.gov Studies have also noted an increase in caspase-8 levels, suggesting a potential involvement of the extrinsic pathway as well. nih.gov

This compound has been found to induce the generation of reactive oxygen species (ROS) in cancer cells. lifesciencesite.complos.org This increase in ROS contributes to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, and further promote apoptosis. lifesciencesite.complos.org The induction of oxidative stress-mediated apoptosis has been specifically observed in lung adenocarcinoma cells (A549) treated with this compound. plos.org

The apoptotic process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. This compound has been shown to modulate the expression of these proteins to favor apoptosis. nih.govnih.gov Specifically, it causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical factor in promoting mitochondrial-mediated apoptosis. oatext.combrieflands.com

Furthermore, this compound treatment has been associated with a decrease in the levels of Heat Shock Protein 70 (HSP70). researchgate.netnih.gov HSP70 is a protein that can inhibit apoptosis, so its downregulation by this compound further contributes to the induction of cell death. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Cell Cycle Arrest Mechanisms in Research Models

This compound has been shown in preclinical studies to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its potential anti-proliferative effects. Research indicates that the compound can induce cell cycle arrest at different phases, depending on the cancer cell type.

In a study involving human T4-lymphoblastoid (CEMss) cells, this compound was found to cause a significant arrest at the G2/M phase of the cell cycle. nih.gov This halt in the cell division process was accompanied by an increase in the sub-G1 phase cell population, which is indicative of apoptosis. nih.gov Conversely, in studies using human liver cancer (HepG2) cells, this compound treatment led to a dose-dependent arrest in the G0/G1 phase. lifesciencesite.com This G0/G1 arrest demonstrates an ability to inhibit the growth of tumor cells before they enter the DNA synthesis (S) phase. lifesciencesite.com The capacity of this compound to induce cell cycle arrest at these critical checkpoints prevents the proliferation of malignant cells.

Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB)

This compound exerts its cellular effects by modulating key signaling pathways that are often dysregulated in disease states. Research has pointed to its influence on the Bcl-2/Bax, NF-κB, and MAPK signaling pathways.

In human T4-lymphoblastoid (CEMss) cells and A549 lung cancer cells, this compound-induced apoptosis is mediated through the mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. nih.govresearchgate.net Studies have shown that the compound causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, shifting the balance towards cell death. nih.govresearchgate.net Furthermore, the expression of Heat Shock Protein 70 (HSP70), which can suppress apoptosis, was found to be downregulated by this compound treatment in these cells. nih.govresearchgate.net

In the context of inflammation and gastric protection, this compound has been observed to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netdntb.gov.ua These pathways are fundamental for the production of pro-inflammatory cytokines. frontiersin.org In an in vivo model of ethanol-induced gastric ulcers, the protective effects of this compound were associated with the inhibition of these inflammatory pathways. researchgate.netdntb.gov.ua

Comparative Cellular Responses and Selectivity in Preclinical Models

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines and compared against normal cells to assess its selectivity. The compound has demonstrated varying degrees of cytotoxicity, with its potency, measured by the half-maximal inhibitory concentration (IC50), differing significantly among cell lines. nih.govnih.gov

For instance, this compound showed the highest toxicity towards human T4-lymphoblastoid (CEMss) cancer cells with an IC50 value of 8 µg/mL. nih.gov In a separate study, it was most potent against prostate adenocarcinoma (PC3) cells. nih.govresearchgate.net Notably, research on CEMss cells indicated that this compound did not exert toxic effects on normal primary human blood lymphocytes, suggesting a degree of selectivity for cancer cells. nih.gov The compound also showed cytotoxicity against non-small cell lung cancer (A549), human hepatocellular carcinoma (HepG2), and colon adenocarcinoma (HT-29) cells. nih.govnih.gov Interestingly, it was also found to be cytotoxic to normal hepatic cells (WRL-68), indicating that its selectivity may be cell-type dependent. nih.govscite.ai

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| CEMss | Human T4-Lymphoblastoid | 8 | nih.gov |

| PC3 | Prostate Adenocarcinoma | 10.69 ± 2.64 | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 20.22 ± 3.15 | nih.gov |

| HepG2 | Human Hepatocellular Carcinoma | 20.31 ± 1.34 | nih.gov |

| HT-29 | Colon Adenocarcinoma | 94.10 ± 1.19 | nih.gov |

| WRL-68 | Normal Hepatic Cells | 9.324 ± 0.24 | nih.gov |

Anti-Inflammatory Activity Research

This compound has been identified as a significant anti-inflammatory agent in several preclinical studies. nih.govresearchgate.net This chalcone (B49325), isolated from Boesenbergia rotunda, demonstrates the ability to suppress key inflammatory processes. researchgate.netnih.gov Its anti-inflammatory effects have been observed in various experimental models, including in vitro studies using macrophage cell lines and in vivo models of gastric inflammation. researchgate.netnih.gov The research suggests that this compound's anti-inflammatory capacity is a key component of the therapeutic activities reported for crude extracts of B. rotunda. nih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Inducible Nitric Oxide Synthase, Tumor Necrosis Factor-alpha, Interleukin-6, Prostaglandin E2)

The anti-inflammatory action of this compound is largely attributed to its ability to inhibit the production and expression of multiple pro-inflammatory mediators.

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated a concentration-dependent decrease in nitric oxide (NO) production. nih.govscielo.br This inhibition was significant at concentrations ranging from 12.5 to 50 µM. nih.gov NO is synthesized by nitric oxide synthase (NOS) enzymes, and the inducible isoform (iNOS) is primarily responsible for the large amounts of NO produced during inflammation. immunopathol.com In an in vivo model of ethanol-induced gastric ulcers, this compound treatment was shown to downregulate the expression of iNOS. researchgate.net

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): These cytokines are central to the inflammatory response. In vivo studies have shown that the administration of this compound can significantly decrease the levels of both TNF-α and IL-6 in gastric tissue, thereby reducing inflammation. researchgate.net

Prostaglandin E2 (PGE2): Prostaglandin E2 is a key lipid mediator in inflammation. openaccessjournals.com While many anti-inflammatory agents work by inhibiting PGE2, one study on ethanol-induced gastric ulcers found that the protective effect of this compound was associated with an elevation of PGE2. researchgate.net In the specific context of the gastric mucosa, PGE2 can play a protective role by stimulating mucus and bicarbonate secretion.

| Mediator | Effect | Model System | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition | RAW 264.7 Macrophages | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | Ethanol-induced Gastric Ulcer (in vivo) | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Ethanol-induced Gastric Ulcer (in vivo) | researchgate.net |

| Interleukin-6 (IL-6) | Decrease | Ethanol-induced Gastric Ulcer (in vivo) | researchgate.net |

| Prostaglandin E2 (PGE2) | Elevation | Ethanol-induced Gastric Ulcer (in vivo) | researchgate.net |

Cellular Models of Inflammation (e.g., RAW 264.7 macrophages)

The murine macrophage cell line RAW 264.7 is a widely used and well-established in vitro model for studying inflammation and screening for anti-inflammatory compounds. tjnpr.orgjpionline.org Macrophages are key players in the immune response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of numerous inflammatory mediators, including NO, TNF-α, and IL-6. tjnpr.orgbiorxiv.org

Several studies have utilized RAW 264.7 cells to investigate the anti-inflammatory properties of this compound. nih.govresearchgate.net In this model, this compound has been shown to significantly inhibit the production of nitric oxide when the cells are stimulated with LPS and interferon-gamma. nih.govscielo.br Importantly, this anti-inflammatory activity was observed at concentrations that did not exhibit significant cytotoxicity to the RAW 264.7 cells, indicating that the reduction in inflammatory mediators was not due to cell death. nih.govscite.ai The use of this cellular model has been crucial in demonstrating the direct anti-inflammatory potential of this compound at the cellular level. nih.gov

Antioxidant Activity Research

This compound has demonstrated considerable antioxidant activity in various preclinical assays. nih.govscite.ai Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress from reactive oxygen species (ROS). The antioxidant capacity of this compound is thought to contribute to its other observed biological activities, including its anti-inflammatory and gastroprotective effects. researchgate.netnih.gov

The primary method used to quantify the antioxidant activity of this compound in vitro has been the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govbjournal.org This assay measures the ability of a compound to quench free radicals. nih.gov In these tests, the antioxidant capacity of this compound was compared to Trolox, a water-soluble analog of vitamin E, and quercetin, a well-known flavonoid antioxidant. nih.govnih.gov Results showed that this compound possesses notable antioxidant activity. nih.gov In an in vivo model of gastric ulcers, the compound's protective effects were linked to its ability to modulate oxidative stress by decreasing malondialdehyde (MDA), a marker of lipid peroxidation, and affecting glutathione (B108866) (GSH) levels. researchgate.net

| Compound | Test Concentration | Antioxidant Activity (Trolox Equivalents µM) | Reference |

|---|---|---|---|

| This compound | 20 µg/mL | 11.91 ± 0.23 | nih.gov |

| Quercetin (Positive Control) | 5 µg/mL | 160.32 ± 2.75 | nih.gov |

Free Radical Scavenging Assays (e.g., Oxygen Radical Absorbance Capacity, DPPH)

The antioxidant capacity of this compound has been evaluated using established chemical assays that measure its ability to neutralize free radicals. One such method is the Oxygen Radical Absorbance Capacity (ORAC) assay, which assesses the capacity of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

In an in vitro study, this compound demonstrated considerable antioxidant activity in the ORAC assay. scite.airesearchgate.net The results are often expressed as Trolox equivalents, which compare the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E. The findings from this assay are detailed in the table below. researchgate.net

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Explore the table below to see the antioxidant capacity of this compound compared to the standard antioxidant, quercetin.

| Compound | Concentration | Equivalent Concentration of Trolox (µM) |

| This compound | 20 µg/mL | 11.91 ± 0.23 |

| Quercetin (Standard) | 5 µg/mL | 160.32 ± 2.75 |

| Data sourced from Isa et al., 2012. researchgate.net |

While extracts of Boesenbergia rotunda have been shown to possess 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity, specific data on the DPPH scavenging capacity of isolated this compound is not extensively detailed in the reviewed literature. scite.ai The DPPH assay is a common and straightforward method used to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors. agrojournal.org

Cellular Antioxidant Mechanisms

Beyond direct free radical scavenging, research indicates that this compound influences endogenous antioxidant systems within cells. In a preclinical model of ethanol-induced gastric ulcers in rats, administration of this compound was found to modulate several biomarkers of oxidative stress. researchgate.netnih.gov

The compound's activity included the reduction of malondialdehyde (MDA), a key indicator of lipid peroxidation, and the restoration of depleted levels of nonprotein sulfhydryls (NP-SH) and glutathione (GSH). researchgate.netnih.gov Glutathione is a critical intracellular antioxidant that plays a vital role in protecting cells from oxidative damage. Furthermore, studies have shown that this compound treatment leads to the upregulation of Heat Shock Protein 70 (HSP70). researchgate.net HSP70 is a molecular chaperone that aids in protecting cells from various stressors, including oxidative stress. researchgate.net

Gastroprotective Activity Research in Preclinical Models

The potential of this compound to protect the stomach lining has been investigated in preclinical animal models. researchgate.netnih.gov A prominent study utilized an ethanol-induced gastric ulcer model in rats to assess its gastroprotective effects. researchgate.net In this model, ethanol (B145695) is used to induce acute gastric lesions, which allows for the evaluation of the protective capabilities of test substances. austinpublishinggroup.com

Oral administration of this compound prior to ethanol induction resulted in a significant protective effect, demonstrated by a visible reduction in the area of ulcerated and hemorrhagic lesions on the gastric mucosa. researchgate.netnih.gov These macroscopic observations were further substantiated by histopathological analysis of the stomach tissue. researchgate.netnih.gov

Mechanisms of Gastric Mucosa Protection

The gastroprotective effect of this compound is attributed to several mechanisms that enhance the defensive capacity of the gastric mucosa. researchgate.net The gastric mucosal barrier is a complex system that includes a pre-epithelial layer of mucus and bicarbonate, the epithelial cells themselves, and sub-epithelial blood flow, all of which protect the stomach from its acidic environment and other damaging agents. wikipedia.orgnih.gov

Research suggests that this compound enhances this barrier. researchgate.net One of the key mechanisms identified is the boosting of gastric mucus production. researchgate.netnih.gov Mucus forms a protective gel-like layer over the mucosa, shielding it from autodigestion and chemical injury. wikipedia.org Additionally, this compound treatment was found to increase the levels of nonprotein sulfhydryls (NP-SH) in the mucosa and elevate the synthesis of Prostaglandin E2 (PGE2). researchgate.net PGE2 is a crucial mediator that supports mucosal defense through various actions, including stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. researchgate.netnih.gov The upregulation of the stress-response protein HSP70 also contributes to its protective action. researchgate.net

Modulation of Oxidative Stress and Inflammation in Gastric Models

Ethanol-induced gastric injury is closely linked to the induction of severe oxidative stress and an acute inflammatory response. mdpi.comfrontiersin.org Preclinical studies have demonstrated that this compound effectively counteracts these pathological processes in the gastric mucosa. researchgate.netnih.gov

The compound modulates oxidative stress by decreasing levels of malondialdehyde (MDA), a product of lipid peroxidation, and by reducing the depletion of the antioxidant glutathione (GSH). researchgate.netnih.gov

In terms of its anti-inflammatory action, this compound was shown to suppress key inflammatory mediators. Treatment with the compound led to a decrease in the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netnih.gov It also downregulated the expression of inducible nitric oxide synthase (iNOS) and reduced plasma levels of nitric oxide (NO). researchgate.netnih.gov

Table 2: Effect of this compound on Oxidative Stress and Inflammatory Markers in an Ethanol-Induced Gastric Ulcer Model

This interactive table summarizes the modulatory effects of this compound on key biochemical markers.

| Marker Type | Marker | Effect of this compound Treatment |

| Oxidative Stress | Malondialdehyde (MDA) | Decreased |

| Glutathione (GSH) | Decreased depletion | |

| Nonprotein Sulfhydryls (NP-SH) | Increased | |

| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Decreased |

| Interleukin-6 (IL-6) | Decreased | |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated | |

| Nitric Oxide (NO) | Decreased | |

| Data sourced from Mohan et al., 2020. researchgate.netnih.gov |

Neuroprotective Activity Research

The potential neuroprotective effects of this compound have been explored, partly inspired by the traditional use of Boesenbergia rotunda for neurological ailments. japsonline.com Research in this area has often focused on the inhibition of acetylcholinesterase (AChE), an enzyme central to the pathology of neurodegenerative conditions like Alzheimer's disease. japsonline.commdpi.com

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. worktribe.com The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels and improves cognitive function. mdpi.comworktribe.com

An in vitro study was conducted to evaluate the inhibitory effect of this compound on human acetylcholinesterase (hAChE). japsonline.com The results showed that the compound exhibits significant inhibitory activity against the enzyme. japsonline.com Molecular docking simulations further supported this finding, suggesting that this compound binds to the active site of hAChE, acting as a competitive inhibitor and thereby blocking the enzyme's hydrolytic function. japsonline.com

Table 3: In Vitro Inhibition of Human Acetylcholinesterase (hAChE)

The data below compares the inhibitory activity of this compound with standard acetylcholinesterase inhibitors.

| Compound | Concentration | % Inhibition of hAChE (Mean ± SD) |

| This compound | 2x10⁻⁵ M | 70.1 ± 5.43 |

| Tacrine (Standard) | 2x10⁻⁵ M | 76.6 ± 5.11 |

| Propidium Iodide (Standard) | 2x10⁻⁵ M | 28.2 ± 2.47 |

| Data sourced from a 2013 study on the anti-cholinesterase activity of this compound. japsonline.com |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Drug Discovery

In the early stages of drug discovery and development, in silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are invaluable tools. iapchem.org These computational methods allow for the rapid assessment of a compound's potential pharmacokinetic and toxicological profile based on its chemical structure, helping to identify promising candidates and flag those with unfavorable properties before costly and time-consuming experimental studies are undertaken. iapchem.orgjapsonline.com For this compound, several in silico studies have been conducted to predict its ADMET properties, providing insights into its drug-likeness.

One such study utilized ADMET Descriptors Software to generate predictions for a range of key parameters. japsonline.com The results of this analysis suggested that this compound possesses generally favorable ADMET characteristics. japsonline.comjapsonline.com For instance, it was predicted to have good intestinal absorption and optimal aqueous solubility. japsonline.com However, the prediction for blood-brain barrier (BBB) penetration indicated a very high ratio, and the plasma protein binding was predicted to be over 90%. japsonline.com While high BBB penetration can be advantageous for drugs targeting the central nervous system, high plasma protein binding can limit the concentration of the free, active drug.

Another in silico investigation focused on the interaction of this compound with effector caspases, which are crucial enzymes in apoptosis. rasayanjournal.co.in This study also included ADMET predictions, which corroborated the findings of good oral bioavailability for this compound, with a predicted human intestinal absorption (HIA) of over 99%. rasayanjournal.co.in Such a high HIA value is indicative of a well-absorbed compound. rasayanjournal.co.in

These in silico predictions, while needing experimental validation, collectively suggest that this compound has a promising pharmacokinetic profile for further development as a therapeutic agent. japsonline.comrasayanjournal.co.in The ability to calculate these ADMET descriptors early in the research process is a significant advantage in modern drug design, helping to streamline the selection of compounds with a higher probability of success in later-stage clinical trials. japsonline.com

Table 1: In Silico ADMET Predictions for this compound

| Property | Prediction | Software/Method |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good japsonline.com, >99% rasayanjournal.co.in | ADMET Descriptors Software japsonline.com, pkCSM rasayanjournal.co.in |

| Aqueous Solubility | Optimal japsonline.com | ADMET Descriptors Software japsonline.com |

| Blood-Brain Barrier (BBB) Penetration | Very High japsonline.com | ADMET Descriptors Software japsonline.com |

| Plasma Protein Binding | >90% japsonline.com | ADMET Descriptors Software japsonline.com |

| CYP2D6 Binding | Not specified | ADMET Descriptors Software japsonline.com |

| Hepatotoxicity | Not specified | ADMET Descriptors Software japsonline.com |

Other Investigational Pharmacological Activities in Research Models

Anti-aging Research at the Cellular Level

Cellular senescence is a fundamental biological process characterized by a state of irreversible cell cycle arrest. mdpi.com While it plays beneficial roles in development and tumor suppression, the accumulation of senescent cells is a hallmark of aging and contributes to age-related diseases. nih.gov These cells exhibit distinct morphological and molecular changes, including an enlarged and flattened shape, and the expression of specific biomarkers. nih.gov

Recent research has begun to explore the potential of natural compounds to mitigate the effects of cellular aging. One study investigated the effects of an ethanol extract of Boesenbergia pandurata, the plant from which this compound is isolated, on a model of cellular senescence in human fibroblasts induced by etoposide. bmrat.org The study found that treatment with the extract led to a significant amelioration of several senescence-associated characteristics. bmrat.org

Specifically, the extract at a concentration of 15 µg/ml was able to reduce the size of the senescent cells by 27% compared to the untreated senescent cells. bmrat.org Furthermore, a key marker of cellular senescence, the activity of senescence-associated β-galactosidase (SA-β-Gal), was reduced by 1.2-fold in the extract-treated cells. bmrat.org The study also observed a decrease in the expression of genes associated with cell cycle arrest, namely p16, p53, and p21. bmrat.org

While this study was conducted using a whole plant extract, the known biological activities of this compound, a major constituent of Boesenbergia pandurata, suggest it may contribute to these anti-aging effects. researchgate.net The anti-inflammatory and antioxidant properties of this compound are particularly relevant, as inflammation and oxidative stress are key drivers of cellular senescence. researchgate.net However, direct studies on the effect of isolated this compound on cellular senescence are needed to confirm its specific role.

Table 2: Effects of Boesenbergia pandurata Extract on Senescent Fibroblasts

| Parameter | Effect of 15 µg/ml Extract |

|---|---|

| Cell Size | 27% reduction compared to untreated senescent cells bmrat.org |

| SA-β-Galactosidase Activity | 1.2-fold decrease compared to untreated senescent cells bmrat.org |

| p16 Gene Expression | Reduced bmrat.org |

| p53 Gene Expression | Reduced bmrat.org |

| p21 Gene Expression | Reduced bmrat.org |

Structure Activity Relationship Sar Studies of Boesenbergin a and Its Analogues

Identification of Key Structural Moieties for Bioactivity

The biological activity of Boesenbergin A is intrinsically linked to several key features of its molecular structure. SAR studies, often comparing this compound with other related natural products from B. rotunda, have helped to elucidate the importance of each structural component.

The Chalcone (B49325) Backbone : The α,β-unsaturated ketone unit is a critical pharmacophore in many chalcones. researchgate.net This Michael acceptor system is highly reactive and can form covalent bonds with nucleophilic groups, such as cysteine residues in proteins, allowing it to interact with a variety of biological targets. researchgate.net The planarity and electronic properties of this conjugated system are crucial for its biological functions.

The Dihydropyranochromene Ring System : A defining feature of this compound is its complex ring system, which distinguishes it from simpler chalcones. The fusion of a chromene ring to the 'A' ring of the chalcone adds rigidity and specific stereochemical properties to the molecule.

The Prenyl Group : The (4-methylpent-3-enyl) group, commonly known as a prenyl or isohexenyl group, attached at the C-2' position of the chromene ring is a significant contributor to the bioactivity. Lipophilic prenyl chains are known to enhance the affinity of molecules for cell membranes and hydrophobic binding pockets of proteins, often leading to increased potency. Studies on related compounds like panduratin (B12320070) A, which also contains a prenyl group, have shown that this moiety is crucial for activities such as anti-inflammatory and anti-SARS-CoV-2 effects. frontiersin.orgresearchgate.net

Hydroxyl and Methoxyl Groups : The hydroxyl group at C-7' and the methoxyl group at C-5' on the chromene ring play important roles in modulating the molecule's activity. The phenolic hydroxyl group is a key site for antioxidant activity, acting as a hydrogen donor to scavenge free radicals. nih.gov Its position and acidity are critical. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule. The substitution pattern on the aromatic rings significantly impacts the biological profile, as seen in comparisons between different flavonoids. For instance, studies on various flavonoids from B. rotunda have shown that the type and position of substitutions can dramatically alter vasorelaxant effects. mdpi.com

A comparison with other chalcones and flavanones isolated from B. rotunda highlights the unique contribution of this compound's structure. For example, in studies of vasorelaxant effects, flavanones like pinocembrin (B1678385) and alpinetin (B1665720) were found to be more potent than chalcones like cardamonin, suggesting that the core flavonoid structure can be more influential than the open-chain chalcone structure for certain activities. mdpi.com However, for anti-inflammatory and cytotoxic effects, the specific combination of the chalcone scaffold with prenylation and chromenization in this compound appears to be highly favorable. nih.govlifesciencesite.com

Rational Design and Synthesis of Bioactive Derivatives for Enhanced Potency or Selectivity

The promising biological activities of this compound have spurred efforts in medicinal chemistry to design and synthesize analogues with improved properties. Rational design strategies aim to modify the this compound scaffold to enhance potency against a specific target, improve selectivity to reduce off-target effects, or optimize pharmacokinetic properties.

One of the primary approaches involves the synthesis of isomers and related derivatives to probe the SAR. The synthesis of Boesenbergin B, an isomer of this compound, was achieved to confirm its structure and allow for comparative biological evaluation. publish.csiro.au In Boesenbergin B, the cinnamoyl group is attached to the C-6' position of the chromene ring instead of the C-8' position as in this compound. Such positional isomerism can lead to significant differences in how the molecule fits into a biological target's binding site.

Synthetic strategies often focus on modifying the key structural moieties identified in SAR studies:

Modification of the Chalcone Bridge : Alterations to the α,β-unsaturated system, such as reduction of the double bond or introduction of different substituents, can modulate reactivity and biological activity.

Varying Substituents on the Aromatic Rings : Synthesizing derivatives with different patterns of hydroxylation, methoxylation, or other substitutions on both the 'A' and 'B' rings can fine-tune the electronic and steric properties of the molecule. This approach is common in the development of chalcone-based therapeutic agents. utm.my

Alteration of the Prenyl Group : Modifying the length or structure of the lipophilic prenyl chain can optimize interactions with hydrophobic pockets in target enzymes or receptors.

An example of rational synthesis is the creation of a library of aminoalkylated naphthalene-based chalcones, which were designed as acetylcholinesterase inhibitors. utm.my While not direct derivatives of this compound, these studies exemplify the principles of using the chalcone scaffold to create novel bioactive compounds. The research demonstrated that introducing a diethylamine (B46881) group on one ring and a propargyl moiety on the other resulted in a potent and selective inhibitor. utm.my These findings provide a blueprint for how the this compound structure could be similarly modified to target specific enzymes with high efficacy.

The total synthesis of this compound itself has been reported, providing a pathway for creating designed analogues that are not accessible through isolation from natural sources. researchgate.net This allows for the systematic exploration of the chemical space around the core structure to develop derivatives with enhanced therapeutic potential.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry, particularly molecular docking, has become an indispensable tool for understanding the structure-activity relationships of natural products like this compound at the molecular level. openaccessjournals.com Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target macromolecule (e.g., a protein or enzyme) and estimates the strength of the interaction, often expressed as a binding energy or docking score. openaccessjournals.comyoutube.com This in silico approach provides valuable insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the biological activity.

For chalcone derivatives, molecular docking has been widely used to rationalize their observed biological activities and to guide the design of new, more potent inhibitors. utm.mynih.gov In the context of this compound and its analogues, docking studies can help to:

Identify Potential Protein Targets : By docking the compound against a panel of proteins associated with a disease, researchers can generate hypotheses about its mechanism of action.

Explain SAR Data : Docking can visualize how subtle changes in the ligand's structure, such as the position of a hydroxyl group or the presence of a prenyl chain, affect its binding mode and affinity for a target.

Guide Rational Drug Design : The structural models generated by docking can inform the design of new derivatives with improved binding complementarity to the target, potentially leading to enhanced potency and selectivity. researchgate.net

A study on novel vanillin (B372448) derivatives used molecular docking with AutoDock Vina to predict their binding to acetylcholinesterase (AChE), a key target in Alzheimer's disease. uhi.ac.uk The results showed that the synthesized hybrids could interact with both the catalytic active site and the peripheral anionic site of the enzyme, explaining their potent inhibitory activity. uhi.ac.uk Similarly, docking studies on chalcones designed as inhibitors of human-DNA Topoisomerase II have been used to correlate binding energies with cytotoxic activity against cancer cell lines. nih.gov

While specific docking studies focusing exclusively on this compound are not widely detailed in the provided results, the methodologies are directly applicable. For instance, to understand its anti-inflammatory effects, this compound could be docked into the active sites of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The docking results would likely show the prenyl group occupying a hydrophobic channel and the phenolic hydroxyl group forming key hydrogen bonds, consistent with SAR data. The table below illustrates the type of data generated from such computational studies for related compounds.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

| Pinostrobin Pentanoate | Human Estrogen Receptor Alpha | -7.849 | Stable interaction with the receptor. researchgate.net |

| Naphthalene-Based Chalcone (76) | Acetylcholinesterase (AChE) | - | Potent inhibition (IC50 = 0.11 nM), suggesting strong binding. utm.my |

| Vanillin-Tacrine Hybrid (4) | Acetylcholinesterase (AChE) | - | Interaction with both catalytic and peripheral sites predicted. uhi.ac.uk |

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising derivatives, thereby saving time and resources. youtube.com

Advanced Preclinical Research Methodologies for Boesenbergin a Investigation

In Vitro Cellular Model Systems

Two-Dimensional (2D) Cell Culture Platforms

Two-dimensional (2D) cell culture systems, where cells are grown in a single layer on a flat surface, represent a foundational methodology in the preclinical evaluation of therapeutic compounds like boesenbergin A. These platforms are instrumental for initial high-throughput screening to determine a compound's cytotoxic and mechanistic effects across various cell types.

In the investigation of this compound, 2D cell culture has been pivotal. For instance, studies have utilized the MTT assay to assess the cytotoxicity of this compound against a panel of human cancer cell lines. One such study demonstrated that this compound exhibited the highest toxicity towards the human T4-lymphoblastoid (CEMss) cell line, with a reported IC50 value of 8 μg/ml. researchgate.net Morphological assessment of these treated cells under microscopy revealed classic signs of apoptosis, including membrane blebbing and chromatin condensation. researchgate.net Further analysis using techniques like annexin (B1180172) V assays confirmed the induction of early apoptosis. researchgate.net

The utility of 2D platforms extends to mechanistic studies. For example, in CEMss cells treated with this compound, DNA laddering assays confirmed DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.net Furthermore, flow cytometry analysis indicated that this compound can arrest the cell cycle at the G2/M phase. researchgate.net Such findings from 2D culture systems provide the essential groundwork for more complex models and subsequent in vivo research. researchgate.net

While simple and cost-effective, it is acknowledged that traditional 2D monolayer cultures may not fully replicate the complex interactions cells experience within a living organism. mdpi.com This limitation has spurred the development of more advanced models.

Table 1: Cytotoxicity of this compound in a 2D Cell Culture Model

| Cell Line | Assay | Endpoint | Result | Reference |

| CEMss (Human T4-lymphoblastoid) | MTT | IC50 | 8 μg/ml | researchgate.net |

| CEMss | Microscopy | Apoptotic Morphology | Blebbing, Chromatin Condensation | researchgate.net |

| CEMss | Annexin V Assay | Apoptosis Induction | Induces early apoptosis | researchgate.net |

| CEMss | DNA Laddering | DNA Fragmentation | Confirmed | researchgate.net |

| CEMss | Flow Cytometry | Cell Cycle Arrest | G2/M Phase | researchgate.net |

Three-Dimensional (3D) Cell Culture Models and Organoids in Drug Discovery

Three-dimensional (3D) cell culture models are increasingly being adopted in drug discovery as they more accurately mimic the in vivo cellular environment compared to traditional 2D cultures. nih.govmdpi.com These models, which include spheroids and organoids, recreate crucial aspects of tissue architecture, such as cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients. mdpi.comfrontiersin.org This increased complexity can lead to different cellular responses to therapeutic agents, often revealing levels of drug resistance not observed in monolayer cultures. oncotarget.com

The transition from 2D to 3D models is considered a critical step in bridging the gap between in vitro data and animal studies. mdpi.com Technologies like spheroids, where cells aggregate, and organoids, which are stem-cell-derived structures that self-organize to resemble an organ, provide a more physiologically relevant context for testing compounds like this compound. nih.gov Scaffold-based techniques, using materials of biological or synthetic origin, can also be employed to support the 3D growth of cells and even incorporate bioactive molecules to guide cell behavior. frontiersin.org

While specific studies detailing the use of 3D culture models for this compound are not yet prevalent in the public domain, the established advantages of these systems make them a logical and necessary next step in its preclinical evaluation. The insights gained from 3D models regarding efficacy and potential resistance mechanisms would be invaluable for predicting the in vivo performance of this compound and guiding its future development. nih.govnih.gov

Co-culture Systems for Studying Intercellular Interactions

Co-culture systems, which involve growing two or more different cell types together, are advanced in vitro models designed to study the complex interactions between cells. nih.gov These systems are particularly valuable for understanding how intercellular communication, through direct contact or secreted factors, influences disease progression and response to therapies. mednexus.orgnih.gov

There are two main types of co-culture systems: direct and indirect. In direct co-cultures, different cell populations are in physical contact, allowing for the study of contact-dependent signaling. In indirect systems, such as those using Transwell inserts, cells are physically separated by a porous membrane, enabling the investigation of communication via secreted soluble factors like cytokines and growth factors. mednexus.org

These models are critical for mimicking the heterogeneous tumor microenvironment, where cancer cells interact with various other cell types, including fibroblasts, immune cells, and endothelial cells. mdpi.commednexus.org For a compound like this compound, which has shown promise in cancer cell lines, evaluating its effects within a co-culture system could reveal how interactions with stromal or immune cells might modulate its anti-cancer activity. For example, a 3D co-culture model of breast cancer cells and fibroblasts has been shown to replicate aspects of cancer cell invasion and protein expression seen in actual breast cancer tissue. mdpi.com

Although specific research applying co-culture systems to the study of this compound is not widely published, this methodology holds significant potential for elucidating its mechanisms in a more physiologically relevant context, offering insights that are not achievable in monoculture systems. nih.gov

In Vivo Animal Models for Mechanistic Investigations

Rodent Models (e.g., Rats, Mice) for Disease Modeling

Rodent models, particularly rats and mice, are fundamental tools in preclinical research, serving to bridge the gap between in vitro findings and human clinical trials. facellitate.com Their genetic, physiological, and anatomical similarities to humans make them suitable for modeling a wide range of diseases and for evaluating the efficacy of potential therapeutic compounds. uzh.ch

In the investigation of this compound, rodent models have been instrumental in validating its therapeutic potential in vivo. A significant area of this research has been its gastroprotective effects. Studies have utilized ethanol-induced gastric ulcer models in rats to explore the mechanisms behind this compound's protective actions. researchgate.net In these models, oral administration of this compound prior to ethanol (B145695) insult was shown to inhibit the formation of gastric ulcers. researchgate.net

Mechanistic investigations in these rat models revealed that this compound exerts its effects through multiple pathways. It was found to significantly decrease tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of nonprotein sulfhydryls (NP-SH) and glutathione (B108866) (GSH), indicating a potent antioxidant effect. researchgate.net Furthermore, this compound was shown to possess anti-inflammatory properties by reducing the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.net These findings from rodent models provide crucial in vivo evidence for the therapeutic activities of this compound observed in vitro.

Table 2: Effects of this compound in an Ethanol-Induced Gastric Ulcer Rat Model

| Parameter | Effect of this compound Pre-treatment | Implied Mechanism | Reference |

| Macroscopic Gastric Lesions | Inhibition | Gastroprotection | researchgate.net |

| Malondialdehyde (MDA) | Decreased | Antioxidant | researchgate.net |

| Nonprotein Sulfhydryls (NP-SH) | Increased | Antioxidant | researchgate.net |

| Glutathione (GSH) | Increased | Antioxidant | researchgate.net |

| Nitric Oxide (NO) | Decreased | Anti-inflammatory | researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Anti-inflammatory | researchgate.net |

| Interleukin-6 (IL-6) | Decreased | Anti-inflammatory | researchgate.net |

Translational Research Approaches with Preclinical Models

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov Preclinical models, including both in vitro cell cultures and in vivo animal systems, are the cornerstone of this process, providing the necessary data on efficacy and mechanism of action before a compound can be tested in humans. nih.govresearchgate.net

The investigation of this compound exemplifies this translational pathway. Initial cytotoxic and mechanistic studies in 2D cell culture systems identified its potential as an anti-cancer agent by demonstrating apoptosis induction and cell cycle arrest in leukemia cells. researchgate.net These promising in vitro results warranted further investigation in more complex systems.

Subsequent studies using in vivo rodent models, specifically in the context of ethanol-induced gastric ulcers, provided crucial validation of its therapeutic properties in a living organism. researchgate.net The ability of this compound to mitigate gastric damage in rats through demonstrated antioxidant and anti-inflammatory mechanisms provides a strong rationale for its further development. researchgate.net

An effective translational approach requires the careful selection of models that can accurately predict human responses. researchgate.net While rodent models are invaluable, researchers are continually working to improve their predictive power by considering factors like age, sex, and genetic diversity in study designs. nih.gov The progression from simple cell-based assays to complex animal models for this compound demonstrates a logical and necessary translational research approach, laying the groundwork for potential future clinical evaluation.

High-Throughput Screening (HTS) in this compound Discovery

High-Throughput Screening (HTS) represents a cornerstone technology in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds for their biological activity against specific targets. numberanalytics.comtechnologynetworks.com This automated process utilizes miniaturized assays and robotics to test hundreds of thousands of compounds daily, significantly accelerating the identification of potential therapeutic agents from large chemical libraries. technologynetworks.comnih.govyoutube.com The primary goal of HTS is to sift through these extensive collections to identify "hits"—compounds that exhibit a desired biological effect, which can then be selected for further investigation and optimization. numberanalytics.comgardp.org

In the context of natural product research, HTS is instrumental for screening extracts or isolated compounds to uncover novel bioactive molecules. The discovery and investigation of this compound, a chalcone (B49325) isolated from Boesenbergia rotunda (fingerroot), benefits from HTS methodologies to efficiently determine its therapeutic potential. osti.govnih.gov Techniques like cell-based assays are fundamental to this process, allowing researchers to assess the effects of compounds on cellular processes such as proliferation, cytotoxicity, and inflammation. nih.govmdpi.com

Detailed research findings from in vitro studies have illuminated the biological activities of this compound. One of the primary methods used, which is amenable to HTS formats, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, the cytotoxic effects of test compounds. researchgate.net Studies have utilized the MTT assay to determine the concentration of this compound that inhibits 50% of cell growth (IC50), providing a quantitative measure of its cytotoxic potency against various cancer cell lines. osti.govnih.govnih.gov

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon adenocarcinoma (HT-29), non-small cell lung cancer (A549), and prostate adenocarcinoma (PC3). osti.govnih.gov For comparison, its effect on normal human hepatic cells (WRL-68) was also assessed. nih.govnih.gov The results demonstrated varying degrees of cytotoxicity across the different cell lines, with IC50 values ranging from approximately 9.3 µg/mL to over 94 µg/mL. osti.govnih.gov

Table 1: Cytotoxic Activity (IC50) of this compound Against Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) osti.govnih.govnih.gov |

|---|---|---|

| HT-29 | Colon Adenocarcinoma | 94.10 ± 1.19 |

| HepG2 | Hepatocellular Carcinoma | 20.31 ± 1.34 |

| A549 | Non-small Cell Lung Cancer | 20.22 ± 3.15 |

| PC3 | Prostate Adenocarcinoma | 10.69 ± 2.64 |

| WRL-68 | Normal Hepatic Cells | 9.32 ± 0.24 |

Beyond cytotoxicity, HTS-compatible assays have been employed to investigate other biological activities of this compound. Its anti-inflammatory properties were assessed using the murine macrophage cell line RAW 264.7, where it showed significant activity. osti.govresearchgate.netnih.gov Furthermore, its antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govresearchgate.net The ORAC results indicated that this compound possesses considerable antioxidant activity. osti.govnih.gov

Future Research Directions and Translational Perspectives Preclinical Focus

Novel Delivery Systems for Enhanced Research Efficacy (e.g., Nanotechnology in Preclinical Studies)

A significant hurdle in the preclinical development of many natural compounds, including boesenbergin A, is their poor bioavailability and solubility. mdpi.com Novel drug delivery systems, particularly those based on nanotechnology, offer promising solutions to overcome these challenges and enhance research efficacy. fundsforngos.orgjddtonline.infoiipseries.org

Nanoparticle-based systems can improve the delivery of this compound in several ways: